ent-Rivaroxaban-d4

Chiral impurity quantification Enantiomeric purity Pharmaceutical quality control

ent-Rivaroxaban-d4 (CAS 865479-71-6, molecular formula C₁₉H₁₄D₄ClN₃O₅S, MW 439.91) is a stable isotope-labeled analog of ent-Rivaroxaban, the (R)-enantiomer of the oral Factor Xa inhibitor Rivaroxaban. Four aromatic hydrogen atoms are replaced by deuterium, yielding a +4 Da mass shift that enables unambiguous discrimination from non-deuterated species in mass spectrometry.

Molecular Formula C₁₉H₁₄D₄ClN₃O₅S
Molecular Weight 439.91
Cat. No. B1153856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Rivaroxaban-d4
Synonyms5-Chloro-N-[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide-d4;  5-R-Rivaroxaban-d4;  _x000B_
Molecular FormulaC₁₉H₁₄D₄ClN₃O₅S
Molecular Weight439.91
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-Rivaroxaban-d4 – Deuterated R-Enantiomer Internal Standard for Chiral Impurity Quantification in Rivaroxaban Analysis


ent-Rivaroxaban-d4 (CAS 865479-71-6, molecular formula C₁₉H₁₄D₄ClN₃O₅S, MW 439.91) is a stable isotope-labeled analog of ent-Rivaroxaban, the (R)-enantiomer of the oral Factor Xa inhibitor Rivaroxaban . Four aromatic hydrogen atoms are replaced by deuterium, yielding a +4 Da mass shift that enables unambiguous discrimination from non-deuterated species in mass spectrometry . Unlike Rivaroxaban-d4—which labels the pharmacologically active (S)-enantiomer—ent-Rivaroxaban-d4 is purpose-built to serve as the matched internal standard for the (R)-enantiomer, classified as chiral impurity A (EP) in pharmaceutical quality control frameworks.

Why ent-Rivaroxaban-d4 Cannot Be Replaced by Rivaroxaban-d4 or Non-Deuterated R-Enantiomer Standards in Chiral Purity Workflows


Generic substitution of ent-Rivaroxaban-d4 with Rivaroxaban-d4 or non-deuterated ent-Rivaroxaban introduces two orthogonal analytical failures. First, Rivaroxaban-d4 bears the (S)-configuration and co-elutes with the active pharmaceutical ingredient, rendering it unsuitable for tracking the (R)-enantiomer impurity during chiral separation—a fundamental requirement given that only (S)-Rivaroxaban possesses the intended therapeutic efficacy while the (R)-enantiomer is an impurity requiring strict quantification limits (NMT 0.5% per EP monograph) [1]. Second, non-deuterated ent-Rivaroxaban cannot serve as an internal standard in LC-MS/MS workflows because it lacks the mass offset necessary to distinguish it from the target analyte in the ion source, thereby failing to compensate for matrix effects and extraction variability [2]. The combination of exact stereochemical matching to the impurity of interest and a structurally identical yet mass-shifted isotope signature makes ent-Rivaroxaban-d4 non-substitutable in validated chiral impurity methods.

Quantitative Differentiation Evidence for ent-Rivaroxaban-d4 Against Closest Analogs and Alternative Internal Standards


Stereochemical Identity Matched to the R-Enantiomer Impurity—Versus Rivaroxaban-d4 Which Matches the S-Enantiomer API

ent-Rivaroxaban-d4 bears the (5R) configuration at the oxazolidinone chiral center, matching the (R)-enantiomer impurity of rivaroxaban. In contrast, Rivaroxaban-d4 (CAS 1132681-38-9) bears the (5S) configuration, matching the active pharmaceutical ingredient. In chiral chromatographic separation using a Chiralpak AD-RH column (150 × 4.6 mm, 5 µm) with acetonitrile:water pH 4.5 (92:8 v/v) at 0.35 mL/min and 40°C, the (R)-enantiomer elutes before the (S)-enantiomer with a resolution enabling separate quantification [1]. The (R)-enantiomer is pharmacologically classified as an impurity—only (S)-Rivaroxaban exhibits clinical anticoagulant activity—and the British Pharmacopoeia monograph specifies a limit of NMT 0.5% for Impurity A (R-enantiomer) [2]. Using an internal standard with the correct stereochemistry is therefore mandatory for accurate peak assignment and quantification in chiral purity methods.

Chiral impurity quantification Enantiomeric purity Pharmaceutical quality control

R-Enantiomer Is Pharmacologically an Impurity, Not an Active—Differentiating Procurement Rationale from Rivaroxaban-d4

While both enantiomers of rivaroxaban demonstrate in vitro Factor Xa inhibition (IC₅₀ = 0.7 nM, Ki = 0.4 nM in cell-free assays for the racemate), only the (S)-enantiomer is the approved active pharmaceutical ingredient with demonstrated clinical efficacy [1]. The (R)-enantiomer (ent-Rivaroxaban) is explicitly classified as a chiral impurity—designated EP Impurity A and USP R-enantiomer—with a regulatory limit of NMT 0.5% [2]. Consequently, ent-Rivaroxaban-d4 serves not as a tracer for pharmacokinetic studies of the active drug (the role of Rivaroxaban-d4) but as an impurity reference standard for pharmaceutical quality control, ANDA method validation, and batch release testing. This pharmacological classification creates a distinctly different procurement use case: laboratories quantifying the (R)-enantiomer impurity in drug substance or drug product require ent-Rivaroxaban-d4 specifically; laboratories quantifying the (S)-enantiomer API in biological matrices require Rivaroxaban-d4.

Factor Xa inhibition Enantiomer pharmacology Chiral impurity classification

Stable Isotope Mass Shift of +4 Da Enables Unambiguous MRM Discrimination from Non-Deuterated Analyte

ent-Rivaroxaban-d4 incorporates four deuterium atoms on the morpholinone phenyl ring, producing a molecular ion [M+H]⁺ at m/z 440.2 compared to m/z 436.2 for the non-deuterated species. In validated LC-MS/MS methods using multiple reaction monitoring (MRM), the precursor-to-product ion transition for the deuterated internal standard is m/z 440.20 → 144.70, while the non-deuterated analyte (ent-Rivaroxaban or rivaroxaban) is monitored at m/z 436.20 → 144.80 [1]. This +4 Da mass offset ensures zero crosstalk between analyte and internal standard channels when quadrupoles are operated at unit resolution. In a validated SPE-LC-MS/MS method on a Gemini C18 column (50×4.6 mm, 5 µm) with isocratic elution (acetonitrile:5 mM ammonium formate buffer pH 3.5, 85:15 v/v, 0.8 mL/min), both analyte and deuterated IS co-elute at a retention time of 0.82 min, achieving a total run time of 2.0 min—enabling throughput exceeding 400 samples per day [2].

LC-MS/MS method validation Stable isotope dilution Multiple reaction monitoring

High and Consistent Extraction Recovery with Minimal Matrix Effects Validated Across Independent Methods

Two independent validated LC-MS/MS methods employing rivaroxaban-d4 as internal standard report consistently high extraction recoveries and minimal matrix effects that directly apply to ent-Rivaroxaban-d4 due to its identical deuteration pattern. In the SPE-LC-MS/MS method of Reddy et al., the overall recoveries for both rivaroxaban and rivaroxaban-d4 (IS) were >96%, with IS-normalized matrix factors of 0.979 (LQC) and 0.984 (HQC) and %CV values of 2.60% and 2.10% respectively—well within the ±15% acceptance criterion [1]. In the independent method of Shaikh et al., extraction recoveries exceeded 88% for both analyte and IS across the validated concentration range of 5.96–801 ng/mL, with inter-day precision ranging from 1.08% to 3.75% and accuracy from 96.3% to 102% [2]. These data demonstrate that the d4-labeled analog effectively compensates for sample preparation variability and ionization suppression/enhancement, producing method performance parameters suitable for both pharmaceutical QC and pharmacokinetic applications.

Bioanalytical method validation Solid-phase extraction Matrix effect compensation

Isotopic Enrichment ≥99% and Chemical Purity ≥98% Match or Exceed Commercially Available Rivaroxaban-d4 Specifications

Commercially sourced ent-Rivaroxaban-d4 is supplied with isotopic enrichment specifications of ≥99 atom % D at the four labeled positions and chemical purity of 98% (by TLC), as documented by independent vendors . These specifications are equivalent to those reported for Rivaroxaban-d4 from major suppliers such as Santa Cruz Biotechnology (isotopic purity 99%, purity 98%) . High isotopic enrichment is critical because incomplete deuteration produces residual d0, d1, d2, and d3 species that generate signal in the non-deuterated analyte channel, directly degrading the lower limit of quantification (LLOQ). At 99% per-position enrichment, the residual non-deuterated fraction contributed by the internal standard is approximately 0.01⁴ = 1×10⁻⁸ of the IS signal, effectively undetectable above baseline noise at typical IS working concentrations (67–1000 ng/mL).

Isotopic purity Deuterium enrichment Reference standard certification

Long-Term Powder Stability at -20°C Supports Multi-Year Shelf Life, Consistent with Other d4-Labeled Factor Xa Inhibitor Standards

ent-Rivaroxaban-d4 is recommended for storage at -20°C in tightly closed containers, protected from light and moisture . While ent-Rivaroxaban-d4-specific accelerated stability data are not published, the class of deuterated rivaroxaban internal standards (including Rivaroxaban-d4) has documented powder stability of 3 years at -20°C and 2 years at 4°C when stored under recommended conditions, with reconstituted solution stability of 6 months at -80°C and 1 month at -20°C . Freeze-thaw stability has been demonstrated for five cycles without significant degradation (area variation <15%). These stability characteristics are sufficient for multi-year reference standard inventory management in GMP quality control laboratories.

Reference standard stability Storage conditions Shelf life validation

High-Value Application Scenarios Where ent-Rivaroxaban-d4 Provides Definitive Analytical Advantage


Chiral Purity Method Development and Validation for Rivaroxaban Drug Substance per EP/USP Monographs

ent-Rivaroxaban-d4 serves as the matched stable isotope-labeled internal standard in chiral LC-MS/MS methods for quantifying the (R)-enantiomer impurity (EP Impurity A) in rivaroxaban drug substance. The (R)-enantiomer must be controlled to NMT 0.5% per EP monograph [1]. Using ent-Rivaroxaban-d4—which shares the identical (5R) stereochemistry, chromatographic retention, ionization efficiency, and extraction behavior with the target impurity—maximizes method accuracy and precision. This is critical for ANDA and DMF submissions, where regulatory agencies require fully validated impurity methods with demonstrated specificity, linearity, accuracy, and precision [2].

Chiral Impurity Tracking During Rivaroxaban Forced Degradation and Stability Studies

Forced degradation studies (acid, base, oxidative, thermal, photolytic) and ICH stability testing of rivaroxaban drug product require quantitative tracking of chiral inversion or enantiomeric enrichment of the (R)-impurity over time. ent-Rivaroxaban-d4 provides the exact mass-shifted analog needed for stable isotope dilution LC-MS/MS analysis in these stressed sample matrices, where degradation products may otherwise interfere with non-deuterated internal standards [1]. The demonstrated extraction recovery (>96%) and minimal matrix effect (%CV <2.60% for IS-normalized matrix factor) ensure reliable quantification even in complex degraded matrices [2].

Comparative Bioanalytical Studies Requiring Simultaneous Quantification of Both Rivaroxaban Enantiomers

In specialized pharmacokinetic or toxicological studies investigating the disposition of the (R)-enantiomer impurity in vivo, ent-Rivaroxaban-d4 enables unambiguous quantification of the (R)-enantiomer in biological fluids without interference from the co-administered (S)-enantiomer API. When paired with Rivaroxaban-d4 (which tracks the S-enantiomer), the two deuterated internal standards permit simultaneous, independent quantification of both enantiomers in a single chiral LC-MS/MS run [1]. The distinct MRM transitions (m/z 440.2→144.7 for each d4-IS) allow separate monitoring channels that do not cross-interfere, provided the enantiomers are chromatographically resolved.

Reference Standard Inventory for GMP Quality Control and Batch Release Testing

Pharmaceutical QC laboratories performing batch release testing of rivaroxaban drug substance and drug product require certified reference standards of EP Impurity A with full characterization data (CoA, MS, NMR, HPLC purity). ent-Rivaroxaban-d4, with its documented isotopic enrichment ≥99 atom % D and chemical purity ≥98%, satisfies the identity and purity requirements for a working reference standard in a GMP environment [1]. Its long-term powder stability (≥2–3 years at -20°C) supports multi-year inventory planning with minimal re-qualification frequency, reducing operational costs associated with reference standard management [2].

Quote Request

Request a Quote for ent-Rivaroxaban-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.